molecular formula C5H10N2OS B2845044 Thiolane-2-carbohydrazide CAS No. 859794-10-8

Thiolane-2-carbohydrazide

Cat. No.: B2845044
CAS No.: 859794-10-8
M. Wt: 146.21
InChI Key: CXHDBCCCNTZLHF-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: Thiolane-2-carbohydrazide can be synthesized through the reaction of thiolane-2-carboxylic acid with hydrazine hydrate. The reaction typically occurs in an alcoholic solvent, such as ethanol, under reflux conditions. The general reaction scheme is as follows:

Thiolane-2-carboxylic acid+Hydrazine hydrateThis compound+Water\text{Thiolane-2-carboxylic acid} + \text{Hydrazine hydrate} \rightarrow \text{this compound} + \text{Water} Thiolane-2-carboxylic acid+Hydrazine hydrate→this compound+Water

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or other suitable methods.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding sulfoxides or sulfones.

    Reduction: It can be reduced to form thiolane derivatives with different functional groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazide group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products:

    Oxidation: Thiolane-2-sulfoxide, thiolane-2-sulfone.

    Reduction: Thiolane derivatives with different functional groups.

    Substitution: Various substituted thiolane derivatives.

Scientific Research Applications

Thiolane-2-carbohydrazide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Comparison with Similar Compounds

    Thiolane-2-carboxylic acid: A precursor in the synthesis of thiolane-2-carbohydrazide.

    Thiocarbohydrazide: A related compound with similar chemical properties.

    Carbohydrazide: Another related compound used in similar applications.

Uniqueness: this compound is unique due to its specific structure, which combines the thiolane ring with a carbohydrazide group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

thiolane-2-carbohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2OS/c6-7-5(8)4-2-1-3-9-4/h4H,1-3,6H2,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXHDBCCCNTZLHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(SC1)C(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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